molecular formula C12H11ClN2O B15095212 Pyrimidine, 4-chloro-6-ethoxy-2-phenyl-

Pyrimidine, 4-chloro-6-ethoxy-2-phenyl-

Cat. No.: B15095212
M. Wt: 234.68 g/mol
InChI Key: ULIJRAOWRDURKN-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-6-ethoxy-2-phenyl-, is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chlorine at position 4, an ethoxy group at position 6, and a phenyl ring at position 2. Pyrimidines with chloro, alkoxy, and aryl substituents are pivotal in medicinal chemistry and agrochemical research due to their bioactivity and versatility in synthesis .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-6-ethoxy-2-phenylpyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-2-16-11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

ULIJRAOWRDURKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=N1)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- can be achieved through several methods. One common approach involves the reaction of 4-chloro-6-ethoxy-2-phenylpyrimidine with appropriate reagents under controlled conditions. For instance, the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of urea and a catalytic amount of hydrochloric acid under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product with the desired specifications .

Mechanism of Action

The mechanism of action of Pyrimidine, 4-chloro-6-ethoxy-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Substitution Patterns

The table below compares substituents at positions 2, 4, and 6 of the pyrimidine ring for 4-chloro-6-ethoxy-2-phenyl- and related compounds:

Compound Name Position 2 Position 4 Position 6 Key References
4-Chloro-6-ethoxy-2-phenylpyrimidine Phenyl Chloro Ethoxy Hypothetical
4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine 3-Chlorophenyl Chloro Phenyl
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine Ethoxy Fluoro Hydrazinyl
4-Methyl-6-phenylpyrimidin-2-amine Amino Methyl Phenyl
2-Methyl-4-(1-methylethoxy)-6-phenylpyrimidine Methyl Isopropoxy Phenyl
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Chloro 3-Nitrophenoxy Thiophen-2-yl

Research Findings and Challenges

  • Synthetic Challenges: Optimizing yields for chloro-alkoxy pyrimidines remains difficult; for example, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine required multi-step protocols to achieve >80% purity .
  • Regulatory Considerations : The EU’s REACH framework encourages alternative testing (e.g., cell cultures) for pyrimidine derivatives to reduce animal experimentation .

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